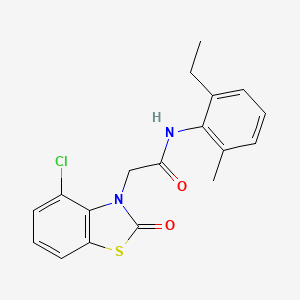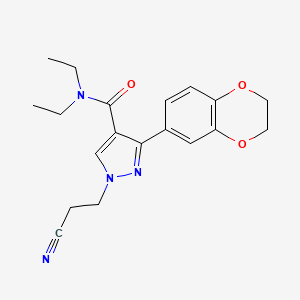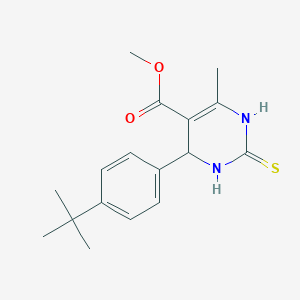![molecular formula C20H13ClN2O3 B4989686 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide, commonly referred to as BF-168, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BF-168 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including protein kinases. This inhibition can lead to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
BF-168 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BF-168 has been found to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. BF-168 has also been found to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BF-168 in lab experiments is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using BF-168 is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BF-168. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of BF-168 and to identify its molecular targets. Finally, there is potential for the development of new fluorescent probes based on the structure of BF-168 for the detection of other biomolecules.
Conclusion:
BF-168 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high potency, anti-inflammatory, anti-tumor, and anti-cancer properties, as well as its potential as a fluorescent probe, make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of BF-168 and to identify its molecular targets.
Synthesemethoden
BF-168 is synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminophenol to form 3-(4-chlorophenyl)-1,3-benzoxazol-2-amine. This intermediate is then reacted with 2-furoyl chloride to form BF-168. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
BF-168 has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, BF-168 has been found to have potential as a fluorescent probe for the detection of protein kinase activity.
Eigenschaften
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-16-9-7-13(22-19(24)10-8-14-4-3-11-25-14)12-15(16)20-23-17-5-1-2-6-18(17)26-20/h1-12H,(H,22,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDSARZCPOSYHW-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3,6,7-tetramethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4989615.png)
![3-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B4989622.png)


![dimethyl 4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoate](/img/structure/B4989642.png)
![2-[{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B4989645.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4989666.png)


![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)